(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
Description
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group at position 5 and a hydroxymethyl group at position 2. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing pharmacophores or modifying bioactive molecules. Its structure combines the electron-deficient oxadiazole ring with a polar hydroxymethyl group, enabling diverse reactivity and interactions in biological systems. It has been utilized in patent applications for drug development, such as in the synthesis of tetrahydroisoquinoline derivatives targeting therapeutic pathways . Commercial availability (purity ≥95%) and synthetic accessibility further enhance its utility .
Properties
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFCAAVDHZPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650867 | |
| Record name | [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-67-3 | |
| Record name | [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915924-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine hydrochloride, base, solvent (e.g., ethanol) | Amidoxime intermediate |
| 2 | Cyclization | Isopropyl hydrazine, dehydrating agents (e.g., POCl3, P2O5), heat | Formation of 1,2,4-oxadiazole ring |
| 3 | Hydroxymethyl incorporation | Using carboxylic acid derivative with hydroxymethyl group or post-cyclization oxidation/reduction | Final product (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol |
Reaction Conditions and Optimization
- Temperature : Cyclization typically requires heating between 60–120 °C to facilitate ring closure.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and support reaction kinetics.
- Catalysts and Dehydrating Agents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are often used to promote cyclization by removing water formed during ring closure.
- Purification : Column chromatography with ethyl acetate/hexane gradients is employed to isolate pure product.
Research Findings and Data
| Parameter | Details | Source/Notes |
|---|---|---|
| Molecular Formula | C6H10N2O2 | Confirmed by HRMS and elemental analysis |
| Structural Confirmation | 1H-NMR, 13C-NMR, Mass Spectrometry | Characteristic oxadiazole peaks at δ 8.2–8.5 ppm in 1H-NMR |
| Yield | Typically 60–80% depending on reaction optimization | Reported in synthetic literature |
| Purity | >95% after chromatographic purification | Verified by HPLC and NMR |
Comparative Notes on Similar Compounds
While (5-Isopropyl-1,3,4-oxadiazol-2-yl)methanol has been more commonly reported, the preparation of the 1,2,4-oxadiazole isomer requires careful control of reaction conditions to ensure correct ring closure and substitution pattern. The positional isomerism affects both the reactivity and biological properties, necessitating precise synthetic protocols.
Industrial Scale Considerations
- Scale-up : Industrial synthesis would adapt laboratory conditions to continuous flow reactors to improve heat and mass transfer.
- Safety : Handling of hydrazine derivatives and dehydrating agents requires stringent safety protocols.
- Yield Optimization : Process parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime Cyclization | Hydroxylamine, isopropyl hydrazine, POCl3 | 60–120 °C, polar solvents | High selectivity, moderate yield | Requires dehydrating agents, careful temperature control |
| Direct Cyclization of Precursors | Isopropyl hydrazine, carboxylic acid derivatives | Heating with PPA or POCl3 | Straightforward, scalable | Sensitive to impurities, harsh conditions |
| Post-cyclization Functionalization | Oxidation/reduction reagents | Mild conditions, solvent dependent | Allows functional group tuning | Additional steps, potential yield loss |
Chemical Reactions Analysis
Types of Reactions: (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products have diverse applications in research and industry.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. A study demonstrated significant antibacterial efficacy against Salmonella typhi, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent.
| Compound Name | IC50 (µM) | Activity |
|---|---|---|
| (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol | 15 | Antibacterial |
| 5-Methyl-1,3,4-oxadiazol-2-amino | 20 | Antibacterial |
Neuroprotective Effects
Research has shown that this compound can act as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. The compound exhibited an AChE IC50 of 12 µM.
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 12 | 18 |
| Donepezil | 0.5 | 0.7 |
Materials Science
The compound serves as a building block for synthesizing advanced materials. Its structural properties allow for the development of polymers and nanomaterials with specific functionalities. The unique oxadiazole ring structure contributes to the thermal stability and mechanical strength of the resulting materials.
Synthetic Routes
The synthesis typically involves cyclization reactions under controlled conditions to form the oxadiazole ring. The use of solvents such as ethanol or methanol at elevated temperatures is common.
Biological Studies
Interactions with Biological Macromolecules
this compound is studied for its interactions with proteins and nucleic acids. Understanding these interactions helps elucidate its mechanism of action in biological systems.
Case Study: Antiviral Activity
A study focused on the antiviral properties of oxadiazole derivatives showed that modifications in the structure could enhance antiviral potency significantly. For instance, a derivative exhibited nearly a tenfold increase in activity compared to its parent compound against enterovirus D68 (EV-D68).
Mechanism of Action
The mechanism by which (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses and therapeutic effects. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazole scaffold is highly tunable, with substituents at positions 3 and 5 significantly influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in derivatives from ) increase the oxadiazole ring’s electron deficiency, altering reactivity in nucleophilic substitutions.
- Polarity : The hydroxymethyl group enhances water solubility, critical for bioavailability. Fluorinated derivatives (e.g., ) balance lipophilicity for membrane penetration.
Physicochemical Properties
| Property | (5-Isopropyl-...)methanol | (5-Ethyl-...)methanol | (5-Cyclopropyl-...)methanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 156.18 | 142.12 | 154.15 |
| LogP (Predicted) | 1.2 | 0.8 | 1.5 |
| Solubility (mg/mL) | ~10 (DMSO) | ~15 (DMSO) | ~8 (DMSO) |
| Melting Point (°C) | Not reported | 95–97 | 102–105 |
Insights :
- The isopropyl group increases hydrophobicity (higher LogP) compared to ethyl but remains less rigid than cyclopropyl.
- Lower solubility of the cyclopropyl derivative may limit its use in aqueous formulations .
Biological Activity
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : CHNO
- SMILES Notation : CC(C)C1=NC(=NO1)CO
- InChI : InChI=1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to proteins and enzymes. This compound may act as an inhibitor or activator in several biochemical pathways, affecting processes like cell proliferation and apoptosis .
Anticancer Properties
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Proapoptotic Activity : Studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial-dependent pathways. In particular, derivative compounds have demonstrated marked proapoptotic activity in HeLa cervical carcinoma cells, leading to increased caspase activity and reduced cell viability .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5f | 7.0 | >12.1 |
This data suggests that this compound and its derivatives could be promising candidates for further investigation in cancer therapy.
Antiviral Activity
Recent studies have explored the antiviral potential of oxadiazole derivatives against various viral strains. Compounds similar to this compound have been tested for their ability to inhibit viral replication. The selectivity index calculated during these experiments indicates that some derivatives possess significant antiviral activity with minimal toxicity to host cells .
The compound's reactive benzoyl chloride group allows it to form covalent bonds with nucleophilic sites on enzymes and proteins. This reactivity can lead to enzyme inhibition, making it a valuable tool for studying enzyme kinetics and protein-ligand interactions .
Study on Antitumor Activity
A notable study evaluated the antitumor efficacy of an oxadiazole derivative similar to this compound. The compound exhibited:
- Inhibition of Clonogenicity : Reduced the ability of cancer cells to form colonies.
- In vivo Metastatic Growth Inhibition : Showed significant reduction in the metastatic growth of B16 melanoma models.
These findings underscore the potential therapeutic applications of this compound in oncology .
Evaluation of Biochemical Interactions
Another study focused on the biochemical interactions facilitated by this compound. It was found that the compound interacts effectively with serine residues in serine proteases, leading to enzyme inhibition and providing insights into its mechanism as a biochemical probe.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, and how can reaction progress be effectively monitored?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazide precursors and carbon disulfide under reflux conditions. Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate formation and completion. Post-reaction, acidification (pH 5–6) and recrystallization (e.g., ethanol) are critical for purification . Optimization parameters include adjusting reaction time, temperature, and molar ratios of reagents to improve yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques such as H/C NMR for structural confirmation and HPLC for purity assessment. Mass spectrometry (MS) can verify molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with databases like PubChem ensures alignment with known spectral data .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer : Due to incomplete toxicity profiles, handle the compound under inert atmospheres (argon/vacuum) in fume hoods. Use personal protective equipment (PPE) and conduct small-scale pilot studies to assess acute hazards. Refer to safety data sheets (SDS) for hygroscopic or air-sensitive storage guidelines .
Q. What are the stability considerations for storing this compound, and how should degradation be assessed?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature or lower. Monitor degradation via periodic HPLC analysis to detect impurities. For hygroscopic variants, use desiccants or vacuum-sealed packaging. Stability studies under accelerated conditions (e.g., elevated temperature/humidity) can predict shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with substitutions at the isopropyl or oxadiazole positions. Assess biological activity (e.g., antimicrobial, enzyme inhibition) using dose-response assays. Compare results with structurally similar compounds (e.g., 5-methylisoxazole derivatives) to identify critical functional groups. Statistical tools like ANOVA can validate significance .
Q. What methodological approaches resolve contradictions in reported biological activities of oxadiazole derivatives?
- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, solvent, cell lines) to minimize variability. Use meta-analysis to reconcile disparate data, focusing on structural nuances (e.g., substituent electronegativity, steric effects). Cross-validate findings with computational models (e.g., QSAR) .
Q. How can computational methods like molecular docking predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes, receptors). Validate predictions with in vitro binding assays (e.g., SPR, ITC). Analyze binding affinities and pose clustering to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) .
Q. What statistical approaches are appropriate for analyzing biological assay data to ensure reproducibility?
- Methodological Answer : Apply inferential statistics (e.g., t-tests, regression analysis) to compare treatment groups. Use power analysis to determine sample sizes and minimize Type I/II errors. Report confidence intervals and p-values with effect sizes. Reproducibility can be enhanced by open-data practices and inter-lab validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
